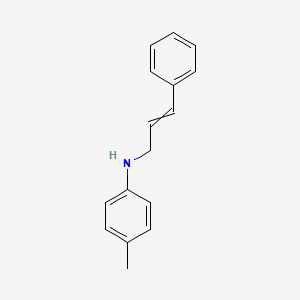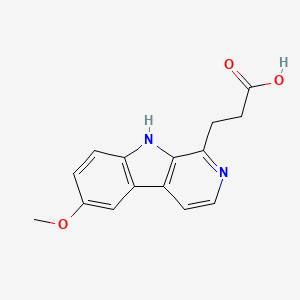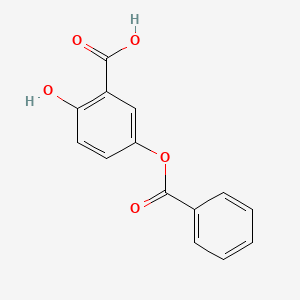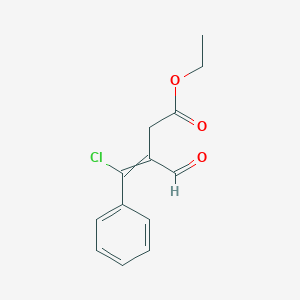![molecular formula C12H17NO B14272361 2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol CAS No. 138772-39-1](/img/structure/B14272361.png)
2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol is a complex organic compound with a unique structure that combines elements of cyclopentane and quinoline
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted aniline, followed by hydrogenation to introduce the octahydro functionality. The reaction conditions often require the use of catalysts like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors and advanced purification techniques, such as chromatography, are essential to obtain the desired purity levels.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts like Pd/C, converting quinoline derivatives back to their octahydro forms.
Substitution: Electrophilic substitution reactions are possible, especially on the quinoline ring, using reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: Hydrogen gas with Pd/C catalyst, under high pressure.
Substitution: Halogens (e.g., Br₂, Cl₂), sulfonyl chlorides, under controlled temperatures.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Octahydroquinoline derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
科学研究应用
Chemistry: In chemistry, 2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural alkaloids makes it a candidate for drug development, particularly in the field of neuropharmacology.
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against various diseases, including neurological disorders and cancers, due to their ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in the production of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in neuropharmacology, it may interact with neurotransmitter receptors, influencing signal transduction pathways and altering neuronal activity.
相似化合物的比较
Quinoline: A parent compound with a simpler structure, lacking the octahydro functionality.
Cyclopentane: A simpler cyclic hydrocarbon, lacking the quinoline ring.
Octahydroquinoline: A similar compound with a fully hydrogenated quinoline ring but without the cyclopentane fusion.
Uniqueness: 2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol is unique due to its fused ring structure, combining the stability of cyclopentane with the reactivity of quinoline. This duality allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
138772-39-1 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC 名称 |
2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[c]quinolin-4-ol |
InChI |
InChI=1S/C12H17NO/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h12-14H,1-7H2 |
InChI 键 |
XGJJUBIKUIAKCS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C3=C(CCC3)C(N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


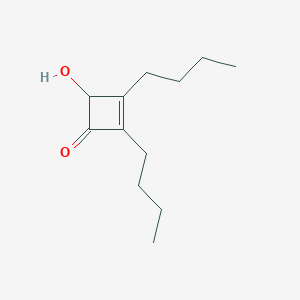
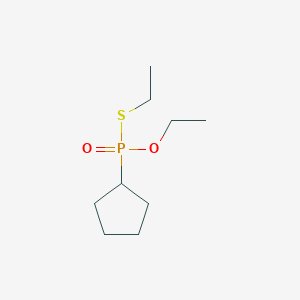
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)
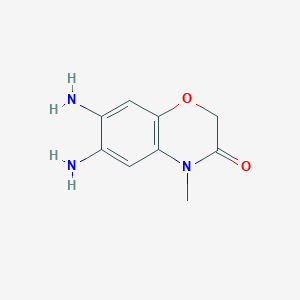
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
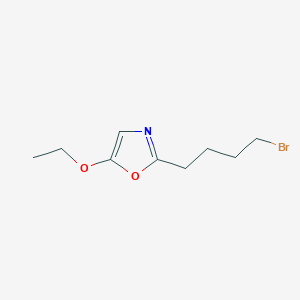
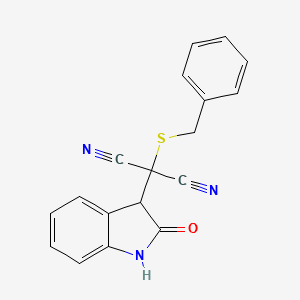
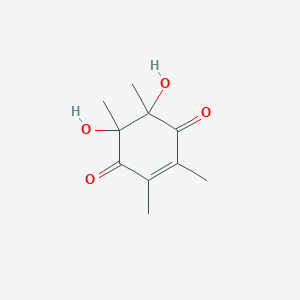
![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
